molecular formula C17H20N2O6S B11612110 ethyl 2-[(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

ethyl 2-[(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B11612110
M. Wt: 380.4 g/mol
InChI Key: YBUHLWCANYUSOY-JLHYYAGUSA-N
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Description

Ethyl 2-[(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a morpholine ring, a furan ring, and a thiazolidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a furan derivative with a thiazolidinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-[(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(5E)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone core and may exhibit similar biological activities.

    Morpholine derivatives: Compounds containing the morpholine ring may have comparable chemical properties and applications.

    Furan derivatives: Molecules with a furan ring can be structurally related and may show analogous reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O6S

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-[(5E)-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C17H20N2O6S/c1-3-24-16(21)11(2)19-15(20)13(26-17(19)22)10-12-4-5-14(25-12)18-6-8-23-9-7-18/h4-5,10-11H,3,6-9H2,1-2H3/b13-10+

InChI Key

YBUHLWCANYUSOY-JLHYYAGUSA-N

Isomeric SMILES

CCOC(=O)C(C)N1C(=O)/C(=C\C2=CC=C(O2)N3CCOCC3)/SC1=O

Canonical SMILES

CCOC(=O)C(C)N1C(=O)C(=CC2=CC=C(O2)N3CCOCC3)SC1=O

Origin of Product

United States

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